
(2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- is a compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives, including Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl-, typically involves the use of various starting materials and reagents. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial, antiviral, and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with other cellular targets, leading to its observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Methanone, (2-amino-5-nitrophenyl)phenyl-
- Methanone, (5-amino-1-phenyl-1H-benzimidazol-4-yl)phenyl-
- Methanone, [2,4-dimethoxy-6-[(4-methoxyphenyl)amino]-5-pyrimidinyl]phenyl-
Uniqueness
Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Propriétés
Numéro CAS |
87379-52-0 |
|---|---|
Formule moléculaire |
C17H13N3O |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
(2-amino-4-phenylpyrimidin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13N3O/c18-17-19-11-14(16(21)13-9-5-2-6-10-13)15(20-17)12-7-3-1-4-8-12/h1-11H,(H2,18,19,20) |
Clé InChI |
NLHJAKWHDWQGPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)

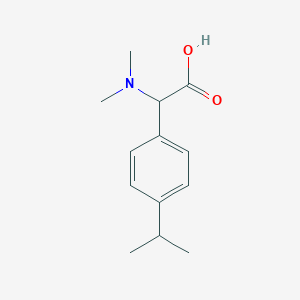
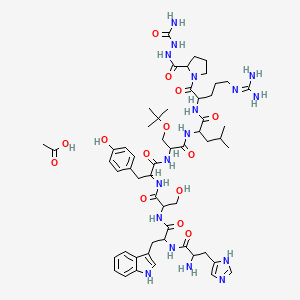
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
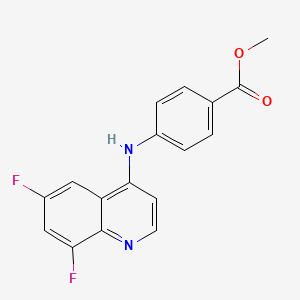
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)
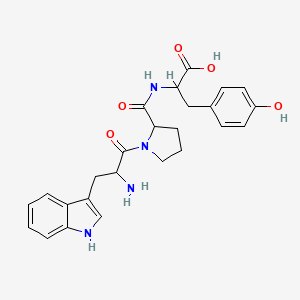
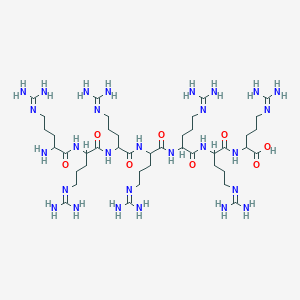
![2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12113552.png)

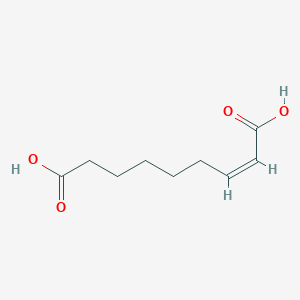
![N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B12113559.png)
